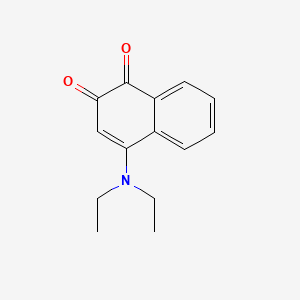

4-(Diethylamino)naphthalene-1,2-dione

Description

4-(Diethylamino)naphthalene-1,2-dione is a naphthoquinone derivative characterized by a diethylamino substituent at the 4-position of the naphthalene-1,2-dione core. This compound belongs to a broader class of naphthoquinones, which are studied for their biological activities, including enzyme inhibition and anticancer properties. The diethylamino group introduces steric and electronic effects that influence its reactivity, solubility, and interactions with biological targets.

Properties

CAS No. |

23673-39-4 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-(diethylamino)naphthalene-1,2-dione |

InChI |

InChI=1S/C14H15NO2/c1-3-15(4-2)12-9-13(16)14(17)11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3 |

InChI Key |

LZFMSJXMFAPKQK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=O)C(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)naphthalene-1,2-dione typically involves the following steps:

Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the diethylamino group and the ketone functionalities.

Introduction of Diethylamino Group: The diethylamino group is introduced through a substitution reaction, where naphthalene is reacted with diethylamine under specific conditions.

Formation of Ketone Groups: The ketone groups are introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.

Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and solubility.

Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products:

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Alcohol derivatives of this compound.

Substitution Products: Derivatives with different substituents replacing the diethylamino group.

Scientific Research Applications

4-(Diethylamino)naphthalene-1,2-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various dyes and pigments.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Naphthalene-1,2-dione derivatives with varying 4-position substituents exhibit divergent inhibitory activities against human carboxylesterases (hCE1 and hCE2):

- Phenoxy Derivatives: Compounds like 4-phenoxynaphthalene-1,2-dione show potent inhibition of hCE1 and hCE2, attributed to optimal positioning of the carbonyl carbon near the active site serine residue for nucleophilic attack .

- Phenylamino Derivatives: In contrast, 4-(phenylamino)naphthalene-1,2-diones (e.g., compounds 9–15) exhibit minimal inhibitory activity (<41% inhibition at 10 μM). Docking studies reveal that amino substituents promote tautomerism, converting the 1,2-dione moiety to an imino form. This shifts the carbonyl carbon away from the catalytic serine (distance up to 4.45 Å vs. 3.03–3.26 Å in phenoxy derivatives), rendering them inactive .

Structural Insight :

| Substituent Type | Inhibitory Activity (hCE1/hCE2) | Distance to Serine Oγ (Å) |

|---|---|---|

| Phenoxy (e.g., compound 2) | High (IC50 < 1 μM) | 3.03–3.26 |

| Phenylamino (e.g., compound 9) | Inactive | 4.45 (imino tautomer) |

Impact of N-Methylation on Stability and Activity

To mitigate tautomerism, N-methylated analogues (e.g., compounds 17–20) were synthesized:

- 4-((4-Chlorophenyl)(methyl)amino)naphthalene-1,2-dione (compound 20): Achieved 59% yield and stabilized the active 1,2-dione form by reducing tautomerization.

Cytotoxicity and Anticancer Activity

The naphthalene-1,2-dione core is intrinsically cytotoxic, as seen in beta-lapachone (a clinical radiosensitizer). Substituents modulate this activity:

- Compound 7b : Exhibits 9-fold higher anticancer activity (IC50 = 5.4 μM) than 6b (IC50 = 47.99 μM) due to trimethoxy groups and a pyridine ring enhancing aromaticity and electron-withdrawing effects .

- Adamantane-Substituted Analogues: 4-[(Adamantan-1-yl)amino]naphthalene-1,2-dione demonstrates steric buttressing, forcing the N–H group into coplanarity with the aromatic system.

Crystallographic and Hydrogen-Bonding Profiles

- 4-[(Adamantan-1-yl)amino]naphthalene-1,2-dione: Crystal structure analysis (monoclinic P21/c) reveals a 3D network stabilized by C–H⋯O and C–H⋯C interactions. The adamantanyl group introduces steric bulk, which may affect solubility but enhances rigidity for specific molecular recognition .

Key Findings and Implications

Substituent Choice Dictates Activity: Phenoxy groups favor enzyme inhibition, while amino groups require methylation to prevent tautomerism-induced inactivity.

Cytotoxicity Enhancement : Electron-withdrawing and aromatic substituents (e.g., pyridine, trimethoxy) amplify the anticancer effects of the naphthalene-1,2-dione core.

Structural Rigidity : Bulky substituents like adamantane improve target binding via steric effects but may compromise solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.